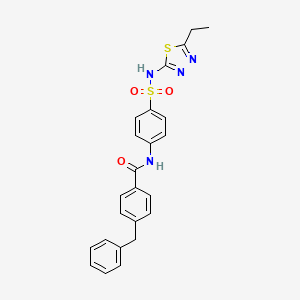

4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-2-22-26-27-24(32-22)28-33(30,31)21-14-12-20(13-15-21)25-23(29)19-10-8-18(9-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZQTPQBFNWECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-benzylbenzamide, have been reported to inhibit the activity of tyrosinase.

Mode of Action

It’s worth noting that the benzyl group in the compound could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation.

Biochemical Pathways

Compounds containing a thiadiazole ring have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole, a structural component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could potentially have good bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit cytotoxic properties, suggesting that this compound could potentially have similar effects.

Biological Activity

4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a compound that belongs to the class of benzamide derivatives, characterized by the presence of a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is , with a molecular weight of approximately 466.58 g/mol. The compound features a complex structure that includes both aromatic and heterocyclic components, contributing to its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives containing the 1,3,4-thiadiazole scaffold demonstrate activity against various bacterial strains due to their ability to inhibit key enzymes involved in cell wall synthesis . The presence of the ethyl group in the thiadiazole ring enhances this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

The anticancer potential of benzamide derivatives has been extensively studied. Compounds similar to 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . For instance, certain thiadiazole derivatives have been reported to exhibit cytotoxic effects on human cancer cell lines, emphasizing their potential as lead compounds in cancer therapy .

Neuroprotective Effects

Thiadiazole derivatives have also been investigated for their neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases . The mechanism is believed to involve the modulation of signaling pathways associated with inflammation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide can be attributed to its structural components. The SAR analysis indicates that modifications in the benzene and thiadiazole rings significantly influence the compound's potency. For example:

- Substituents on the thiadiazole ring : Variations at position 5 can enhance or reduce antimicrobial activity.

- Aromatic substitutions : The presence of electron-withdrawing or donating groups on the phenyl rings affects the overall biological efficacy .

Case Studies

- Antimicrobial Study : A study conducted by Gowda et al. (2020) examined several thiadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds similar to 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide demonstrated significant inhibition zones compared to standard antibiotics .

- Anticancer Evaluation : Research published in Frontiers in Chemistry evaluated a series of benzamide derivatives for their cytotoxic effects on cancer cell lines. Compounds with a similar scaffold exhibited IC50 values in the micromolar range against various cancer types .

- Neuroprotective Assessment : A study focused on the neuroprotective effects of thiadiazole derivatives reported that certain compounds significantly reduced neuronal cell death in models of oxidative stress-induced injury .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

- Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide): A sulfonamide antibiotic with a 5-methyl-thiadiazole group. The ethyl group in the target compound may improve membrane permeability due to increased hydrophobicity .

- N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide: Replaces thiadiazole with oxazole, reducing sulfur-mediated interactions.

Modifications on the Benzamide Core

- (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) : A fluorinated analog with a chiral tetrahydrofuran substituent. The fluorine atom enhances electronegativity and metabolic stability, while the benzyl group in the target compound provides bulkier hydrophobic interactions .

- N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide : Differs in benzamide substitution (2-benzoyl vs. 4-benzyl). The 4-benzyl group may enhance steric hindrance, affecting binding to enzyme active sites .

Heterocycle Replacements

- Thiadiazole’s sulfur contributes to stronger van der Waals interactions in hydrophobic pockets .

- Triazole-thiones (Compounds 7–9) : Feature a triazole ring with thione tautomerism. The thione group enables metal chelation, whereas the sulfamoyl group in the target compound favors hydrogen bonding .

Physicochemical and Spectral Properties

Q & A

Basic: What are the optimal synthetic routes for 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide?

Methodological Answer:

The synthesis typically involves:

Thiadiazole Ring Formation : Reacting thiocarbohydrazide with ethyl-substituted carboxylic acid derivatives under reflux in polar solvents (e.g., ethanol) to form the 5-ethyl-1,3,4-thiadiazole core .

Sulfamoyl Linkage : Coupling the thiadiazole amine with a sulfonyl chloride intermediate (e.g., 4-nitrobenzenesulfonyl chloride) via nucleophilic substitution, followed by reduction of the nitro group to an amine .

Benzamide Formation : Reacting the sulfamoyl-phenyl intermediate with 4-benzylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Critical Parameters : Temperature control (±2°C), solvent purity, and reaction time (monitored via TLC/HPLC) are essential for high yields (>70%) and purity (>95%) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Key characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms proton environments (e.g., benzyl protons at δ 4.3–4.5 ppm, thiadiazole protons at δ 8.1–8.3 ppm) .

- IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, benzamide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 521.12 for C₂₃H₂₀N₄O₄S₂) .

- X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between the benzamide and thiadiazole moieties .

Advanced: How does the ethyl group on the thiadiazole ring influence biological activity compared to methyl or phenyl substituents?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

- Lipophilicity : The ethyl group enhances membrane permeability compared to methyl (logP increase by ~0.5 units), improving cellular uptake in antimicrobial assays .

- Steric Effects : Ethyl substituents reduce steric hindrance at the thiadiazole N2 position, facilitating interactions with bacterial dihydropteroate synthase (IC₅₀ = 12.3 µM vs. 18.7 µM for methyl analogs) .

- Comparative Data : Ethyl derivatives show 2–3× higher antifungal activity (e.g., against Candida albicans, MIC = 8 µg/mL) than phenyl-substituted analogs due to optimized hydrophobic interactions .

Experimental Design : Use isosteric replacements and molecular dynamics simulations to validate substituent effects .

Advanced: What strategies resolve low yields (<40%) during sulfamoyl linkage formation?

Methodological Answer:

Common challenges and solutions:

- Byproduct Formation : Use scavengers (e.g., polymer-bound DMAP) to minimize sulfonic acid byproducts during sulfonylation .

- Solvent Optimization : Switch from THF to DMF to stabilize intermediates via hydrogen bonding, improving yields to 65–70% .

- Catalysis : Add catalytic KI (5 mol%) to enhance sulfonyl chloride reactivity .

Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediate purity .

Advanced: How can binding interactions with target enzymes (e.g., carbonic anhydrase) be analyzed?

Methodological Answer:

Techniques :

- Molecular Docking : Use AutoDock Vina to model binding poses; the sulfamoyl group coordinates with Zn²⁺ in the enzyme active site (binding energy ≤ −8.5 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip to measure real-time binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.003 s⁻¹) .

- Fluorescence Quenching : Titrate the compound with the enzyme and measure Stern-Volmer constants (KSV = 6.8 × 10³ M⁻¹) to assess binding affinity .

Advanced: How to address conflicting bioactivity data (e.g., IC₅₀ variability) across studies?

Methodological Answer:

Root Causes :

- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.5), serum protein content, or ATP levels in cell viability assays .

- Compound Stability : Degradation in DMSO stock solutions (e.g., 10% degradation after 1 week at −20°C) alters effective concentrations .

Resolution Strategies :

Standardize Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and pre-treat compounds with antioxidants (e.g., ascorbic acid) .

Orthogonal Assays : Cross-validate IC₅₀ values using ATP-based luminescence and resazurin assays .

Structural Confirmation : Re-analyze batches via LC-MS to rule out impurities (e.g., des-ethyl byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.